molecular formula C16H14N4O2S B11992428 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11992428
M. Wt: 326.4 g/mol
InChI Key: GUOSWZLRAXDOGY-RQZCQDPDSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a benzimidazole ring, a sulfanyl group, and a hydrazide moiety, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide.

    Formation of Hydrazide Moiety: The next step involves the reaction of the sulfanyl-substituted benzimidazole with hydrazine hydrate to form the hydrazide moiety.

    Condensation with 4-Hydroxybenzaldehyde: Finally, the hydrazide derivative is condensed with 4-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)hydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)hydrazide

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the 4-hydroxyphenyl group, which imparts additional biological activity and potential therapeutic applications. This structural feature distinguishes it from other similar compounds and enhances its efficacy in various applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14N4O2S/c21-12-7-5-11(6-8-12)9-17-20-15(22)10-23-16-18-13-3-1-2-4-14(13)19-16/h1-9,21H,10H2,(H,18,19)(H,20,22)/b17-9+

InChI Key

GUOSWZLRAXDOGY-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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